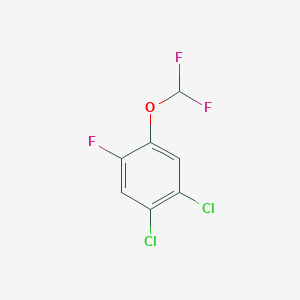

1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene

CAS No.: 1803714-46-6

Cat. No.: VC2756849

Molecular Formula: C7H3Cl2F3O

Molecular Weight: 231 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803714-46-6 |

|---|---|

| Molecular Formula | C7H3Cl2F3O |

| Molecular Weight | 231 g/mol |

| IUPAC Name | 1,2-dichloro-4-(difluoromethoxy)-5-fluorobenzene |

| Standard InChI | InChI=1S/C7H3Cl2F3O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H |

| Standard InChI Key | SOUGKBBFWONSBO-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1Cl)Cl)F)OC(F)F |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)F)OC(F)F |

Introduction

1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene is a complex organic compound derived from benzene, featuring two chlorine atoms, three fluorine atoms, and a difluoromethoxy group attached to the benzene ring. Its molecular formula is C7H3Cl2F3O, and it is classified as a halogenated aromatic compound. This unique combination of substituents imparts distinct chemical properties, making it valuable in various scientific applications, including chemistry, biology, and industry.

Synthesis of 1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene

The synthesis of this compound typically involves two main steps: halogenation and the introduction of the difluoromethoxy group.

-

Halogenation: This step involves introducing chlorine and fluorine atoms into a suitable benzene derivative. Chlorine gas (Cl2) and fluorine gas (F2) are commonly used under controlled conditions.

-

Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced using difluoromethyl ether (CHF2O) in the presence of a suitable catalyst.

Industrial production mirrors these laboratory methods but is optimized for scale, utilizing large reactors for bulk halogenation and catalytic methods for introducing functional groups.

Table: Common Reactions and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu) | Controlled temperature |

| Electrophilic Substitution | Sulfuric acid (H2SO4), Nitric acid (HNO3) | Controlled temperature |

| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | - |

| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | - |

Biological Activity and Applications

1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene exhibits biological activity through interactions with enzymes and receptors, influencing cellular pathways. It is being researched for its potential antimicrobial and anticancer properties.

-

Antimicrobial Properties: The compound has shown effective inhibition against various microbial strains, suggesting its potential use in pharmaceuticals.

-

Anticancer Potential: Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Table: Biological Applications

| Application Area | Description |

|---|---|

| Antimicrobial | Inhibition of microbial growth |

| Anticancer | Potential to inhibit cancer cell proliferation |

| Pharmaceutical Development | Investigated as a therapeutic agent for infections and cancer |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume